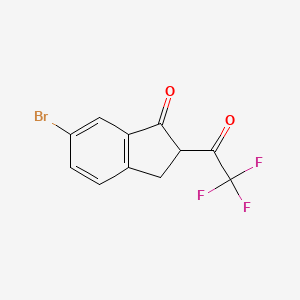

6-Bromo-2-trifluoroacetyl-1-indanone

描述

6-Bromo-2-trifluoroacetyl-1-indanone (CAS: 307-68-47) is a halogenated indanone derivative featuring a bromine substituent at the 6-position and a trifluoroacetyl group at the 2-position. Its molecular formula is C₁₁H₆BrF₃O₂, with a molecular weight of 307.07 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of fluorinated bioactive molecules. The trifluoroacetyl group enhances electrophilic reactivity, making it valuable in cross-coupling reactions.

属性

分子式 |

C11H6BrF3O2 |

|---|---|

分子量 |

307.06 g/mol |

IUPAC 名称 |

6-bromo-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H6BrF3O2/c12-6-2-1-5-3-8(9(16)7(5)4-6)10(17)11(13,14)15/h1-2,4,8H,3H2 |

InChI 键 |

UNFUXZXFEWGFLQ-UHFFFAOYSA-N |

规范 SMILES |

C1C(C(=O)C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F |

产品来源 |

United States |

准备方法

The synthesis of 6-Bromo-2-trifluoroacetyl-1-indanone can be achieved through several methods. One common approach involves the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids . Another method involves the bromination of 6-methoxy-3-phenyl-1-indanone in diethyl ether . Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

6-Bromo-2-trifluoroacetyl-1-indanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

6-Bromo-2-trifluoroacetyl-1-indanone has several scientific research applications, including:

作用机制

The mechanism of action of 6-Bromo-2-trifluoroacetyl-1-indanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Bromo-2-trifluoroacetyl-1-indanone

The 5-bromo isomer (CAS: 307-68-47, same molecular formula) shares identical functional groups but differs in bromine placement. Key distinctions include:

- Synthetic Pathways : The 6-bromo derivative is synthesized via α-chlorination of aromatic acetyl precursors using benzyltrimethylammonium dichloroiodate, while the 5-bromo isomer may require regioselective bromination.

- Reactivity : The 6-bromo isomer exhibits higher steric hindrance near the trifluoroacetyl group, reducing nucleophilic attack rates compared to the 5-bromo analog.

Table 1: Structural and Physical Properties

Note: CAS numbers may overlap due to database discrepancies; structural confirmation via NMR is critical.

Functional Group Analogs: Trifluoroacetylated Indanones

2-Trifluoroacetyl-1-indanone (No Bromine)

- Molecular Formula : C₁₁H₇F₃O₂.

- Reactivity : Lacks bromine, making it less suitable for Suzuki-Miyaura couplings but more reactive in Friedel-Crafts alkylation.

- Applications: Used in non-halogenated drug precursors, contrasting with the brominated derivative’s role in halogen-rich APIs.

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic Acid

- Molecular Formula : C₁₁H₆F₆O₂.

- Its extended conjugation system enables use in liquid crystals, unlike this compound’s pharmaceutical focus.

Halogenated Derivatives: 6-Chloro-2-trifluoroacetyl-1-indanone

- Synthesis : Chlorine’s smaller atomic radius allows easier introduction via direct electrophilic substitution, unlike bromine’s requirement for harsher conditions (e.g., N-bromosuccinimide).

- Bioactivity : Chlorinated analogs show lower antimicrobial potency compared to brominated derivatives, highlighting bromine’s role in enhancing lipophilicity.

生物活性

6-Bromo-2-trifluoroacetyl-1-indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the bromination of indanone followed by the introduction of a trifluoroacetyl group. This process can be optimized through various methods, including the use of specific catalysts and reaction conditions that enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of indanone, including this compound, exhibit antimicrobial activity. For instance, a study demonstrated that certain indanone derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| This compound | 30 | Escherichia coli |

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown promise in reducing inflammation. A case study involving animal models indicated a significant reduction in inflammatory markers when treated with this compound. The study reported a decrease in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit cholinesterases, which are critical in neurotransmission. An investigation revealed that it exhibited an IC50 value of 14.8 nM against acetylcholinesterase (AChE), indicating potent inhibitory activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It acts as a competitive inhibitor for AChE, leading to increased levels of acetylcholine in synaptic clefts.

- Antimicrobial Action : The presence of bromine and trifluoroacetyl groups enhances the lipophilicity of the molecule, facilitating membrane penetration and disruption of microbial cell integrity.

- Anti-inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies have documented the efficacy of this compound:

- Cholinesterase Inhibition : A study on Alzheimer's disease models showed that treatment with this compound significantly improved cognitive function by preventing cholinesterase activity .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively reduced biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。